(R)-(+)-2-Methoxypropionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXHNJBKGZMHV-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of Chemical Reactions Involving R + 2 Methoxypropionamide
Elucidation of Reaction Mechanisms in Amide Bond Formation and Transformation
The formation and transformation of the amide bond in (R)-(+)-2-Methoxypropionamide are central to its synthesis and chemical reactivity. The primary method for its synthesis involves the condensation of a carboxylic acid and an amine or ammonia (B1221849). hepatochem.com
Amide Bond Formation: The direct reaction between (R)-2-methoxypropionic acid and ammonia is thermodynamically unfavorable and requires activation of the carboxylic acid. Common laboratory and industrial mechanisms involve converting the carboxylic acid into a more reactive electrophile.
Via Acyl Chlorides: A classic method involves the conversion of (R)-2-methoxypropionic acid to (R)-2-methoxypropionyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride then readily undergoes nucleophilic acyl substitution with ammonia. The mechanism proceeds through a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion.
Via Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, coupling reagents are widely used. hepatochem.com Reagents like carbodiimides (e.g., Dicyclohexylcarbodiimide, DCC; or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCI) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by ammonia in a two-step, one-pot process to yield the amide. hepatochem.com Additives are often used to improve efficiency. hepatochem.com Computational studies on similar systems suggest a mechanism involving the deprotonation of the carboxylic acid, addition to the activating reagent, and subsequent amine addition. rsc.org
Amide Bond Transformation: The amide bond of this compound, while stable, can undergo several transformations.
Hydrolysis: The amide can be hydrolyzed back to the parent carboxylic acid and ammonia under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ammonium (B1175870) ion yield the carboxylic acid.
Base-Promoted Hydrolysis: This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The carbonyl group reforms with the expulsion of an amide anion, which is a poor leaving group but is immediately protonated by the carboxylic acid formed, driving the reaction to completion. libretexts.org
Reduction: The amide can be reduced to the corresponding amine, (R)-2-methoxypropan-1-amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. The mechanism involves the hydride ion acting as a nucleophile, adding to the carbonyl carbon. The oxygen atom coordinates to the aluminum, forming a complex that is subsequently eliminated, and a second hydride adds to the resulting iminium ion intermediate.
A summary of potential reaction pathways for the formation of this compound is presented below.
| Starting Material | Reagent(s) | Key Intermediate | Product |
| (R)-2-methoxypropionic acid | 1. SOCl₂ 2. NH₃ | (R)-2-methoxypropionyl chloride | This compound |
| (R)-2-methoxypropionic acid | NH₃, EDCI | O-acylisourea | This compound |
| (R)-methyl 2-methoxypropionate | NH₃ | Tetrahedral intermediate | This compound |
Stereochemical Retention and Inversion Pathways in Derivatization
Derivatization reactions involving the chiral center at the C2 position of this compound or its precursors are governed by well-established stereochemical principles. The outcome, whether retention or inversion of the (R)-configuration, depends critically on the reaction mechanism.
The synthesis of the parent compound itself often involves a step that establishes the stereocenter. For instance, if the methoxy (B1213986) group is introduced via a nucleophilic substitution reaction on a precursor like an (R)-2-hydroxypropionamide derivative, the mechanism dictates the final stereochemistry.
Retention of Configuration (Sₙ1 or Double Sₙ2 Pathway): Retention of configuration occurs when the nucleophile attacks from the same side as the leaving group. libretexts.orgevitachem.com While less common for a single substitution step, this can occur through more complex mechanisms. A frontside attack can result in the retention of the original configuration. libretexts.orgevitachem.com More commonly, retention is achieved through a two-step process involving two inversions. For instance, treatment of (R)-30 with a cyclodehydration reagent can form an aziridine (B145994) intermediate, which upon ring-opening by an alcohol nucleophile under Lewis acid catalysis, can produce a product with the same C(2) stereochemistry as the precursor. nih.gov
The table below illustrates the expected stereochemical outcomes for hypothetical Sₙ2 reactions at the C2 position of a suitable precursor.
| Starting Material (Configuration) | Reagent/Nucleophile | Mechanism | Product (Configuration) | Stereochemical Outcome |
| (R)-2-bromopropionamide | CH₃O⁻ | Sₙ2 | (S)-2-methoxypropionamide | Inversion |
| (S)-2-tosyloxypropionamide | CH₃O⁻ | Sₙ2 | (R)-2-methoxypropionamide | Inversion |
| (R)-2-bromopropionamide | 1. NaN₃ (Sₙ2) 2. Reduction | Double Sₙ2 (via azide) | (R)-2-aminopropionamide | Retention (overall) |
Investigation of Catalytic Intermediates and Transition States in Reactions of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and enhanced selectivity. Understanding the intermediates and transition states in catalytic cycles involving this compound is key to optimizing these transformations.
In Amide Bond Formation: As mentioned, catalysts are essential for efficient amide bond formation. In enzyme-catalyzed reactions, for example, carboxylic acid reductases (CARs) can be engineered to catalyze amidation. polimi.it The mechanism proceeds through the formation of a high-energy acyl-adenylate intermediate within the enzyme's active site. polimi.it This activated species is then susceptible to nucleophilic attack by an amine.
In non-enzymatic catalysis, such as palladium-catalyzed deamidative phosphorylation, mechanistic studies suggest a pathway involving oxidative addition and transmetalation, forming distinct organometallic intermediates. nsf.gov While not directly involving this compound, these studies provide a framework for understanding potential catalytic C-N bond transformations.
Transition States: The transition state is the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is not directly observable but can be modeled computationally. mit.edunumberanalytics.com
Amide Formation: For a carbodiimide-mediated amide synthesis, the rate-determining step is often the nucleophilic attack of the amine on the O-acylisourea intermediate. The transition state would feature a partially formed N-C bond and a partially broken C-O bond in the isourea moiety, with significant charge separation.
Sₙ2 Reaction: In an Sₙ2 reaction to form the methoxy ether linkage, the transition state is a trigonal bipyramidal structure where the incoming nucleophile (methoxide) and the leaving group are in apical positions, 180° apart. sparknotes.com This geometry explains the requirement for backside attack and the resulting inversion of stereochemistry.
Computational methods like Density Functional Theory (DFT) are powerful tools for calculating the geometry and energy of these transient species, providing crucial insights into reaction barriers and pathways. numberanalytics.comchemrxiv.org Studies have shown that a single transition state can sometimes lead to multiple products if a bifurcation exists on the potential energy surface after the transition state is passed. nih.govwayne.edu
Solvent Effects and Reaction Kinetics in Synthesis and Transformation
The choice of solvent can dramatically influence the rate (kinetics) and outcome of a chemical reaction. rsc.org Solvents affect reactivity by solvating the reactants, intermediates, and, most importantly, the transition state. numberanalytics.com The differential stabilization of the transition state relative to the ground state can lead to significant rate accelerations or decelerations.
Solvent Properties and Their Influence:
Polarity and Dielectric Constant: For reactions that involve a more charged or polar transition state than the reactants (such as Sₙ2 reactions), polar solvents can stabilize the transition state through dipole-dipole interactions, lowering the activation energy and increasing the reaction rate.
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can form hydrogen bonds. This can be detrimental in Sₙ2 reactions with anionic nucleophiles, as the solvent can form a "cage" around the nucleophile, lowering its energy and increasing the activation barrier. Conversely, polar aprotic solvents (e.g., DMF, DMSO) are often preferred for Sₙ2 reactions as they solvate the cation but leave the anionic nucleophile relatively "bare" and highly reactive.
Viscosity: High solvent viscosity can slow down reactions that are diffusion-controlled, where the rate depends on how quickly reactants can encounter each other. numberanalytics.com
Kinetics: The study of reaction kinetics involves measuring reaction rates under various conditions to determine the rate law and activation parameters. ox.ac.uk For the synthesis of this compound, kinetic studies could reveal the order of the reaction with respect to each reactant, providing evidence for the proposed mechanisms. For example, a second-order rate law for an Sₙ2 reaction is consistent with a mechanism where both the substrate and the nucleophile are involved in the rate-determining step. sparknotes.com
The table below summarizes the expected effects of different solvent types on the kinetics of key reaction types relevant to this compound.
| Reaction Type | Solvent Class | Expected Effect on Rate | Rationale |
| Sₙ2 (e.g., O-methylation with CH₃O⁻) | Polar Aprotic (e.g., DMF) | Rate increases | Stabilizes the cation, leaving a "naked," reactive nucleophile. |
| Sₙ2 (e.g., O-methylation with CH₃O⁻) | Polar Protic (e.g., Methanol) | Rate decreases | Solvates and stabilizes the nucleophile, increasing the activation barrier. |
| Amide Formation (via activated ester) | Non-polar (e.g., Toluene) | Rate may be slow | Poor solubility of charged intermediates or reagents. |
| Amide Formation (via activated ester) | Polar Aprotic (e.g., CH₂Cl₂) | Rate is generally fast | Good solubility for reactants and intermediates without deactivating the nucleophile. |
Derivatization Strategies and Functional Group Transformations of R + 2 Methoxypropionamide
Chemical Modifications at the Methoxy (B1213986) Group of (R)-(+)-2-Methoxypropionamide
The methoxy group at the C-3 position is a key site for structural modification. Transformations at this position are often achieved either by starting with its hydroxyl precursor, D-serine, or by direct modification of the methoxy group itself.
A primary strategy involves the O-methylation of an N-protected D-serine derivative. This foundational step is critical in many synthetic routes, including the industrial synthesis of related complex molecules. google.com For instance, the methylation of N-protected D-serine can be accomplished using methyl iodide in the presence of silver(I) oxide. google.comacs.org Alternative, more scalable methods include using phase transfer catalysis or organolithium reagents with dimethyl sulfate (B86663) to avoid racemization. google.com
Once the methoxy group is in place, further derivatization can occur. This includes replacing the methyl group with other alkyl or functionalized moieties to probe structure-activity relationships (SAR) in medicinal chemistry. nih.gov For example, analogs such as (R)-N-Benzyl-2-acetamido-3-ethoxy propionamide (B166681) have been synthesized, demonstrating that the methyl group can be readily substituted for other small, non-polar alkyl groups. google.comnih.gov The synthesis of these analogs often follows a similar pathway, starting from a serine derivative and using the appropriate alkylating agent. acs.org
Conversely, the cleavage of the methyl ether, or demethylation, is also a significant transformation. In biological systems, the demethylation of derivatives like lacosamide (B1674222) to its O-desmethyl metabolite is a major metabolic pathway, primarily mediated by cytochrome P450 enzymes such as CYP2C19. nih.govvertismed.comeuropa.eusci-hub.se While this is a metabolic process, it highlights the chemical possibility of cleaving the ether bond to yield the corresponding 3-hydroxy derivative, which can then be used for further functionalization.
| Transformation | Reagent/Condition | Precursor | Product | Reference |
| O-Methylation | CH₃I, Ag₂O | N-Boc-(R)-serine derivative | N-Boc-(R)-3-methoxypropionamide derivative | google.comacs.org |
| O-Methylation | Dimethyl sulfate, Organolithium | N-protected D-serine | N-protected (R)-3-methoxypropionamide | google.com |
| O-Ethylation | Ethyl iodide, Base | N-protected D-serine derivative | N-protected (R)-3-ethoxypropionamide derivative | google.com |
| O-Demethylation | CYP2C19 (in vivo) | (R)-2-acetamido-N-benzyl-3-methoxypropionamide | (R)-2-acetamido-N-benzyl-3-hydroxypropionamide | vertismed.comeuropa.eu |
| O-Alkylation | 3-butyn-1-ol, Lewis Acid | N-acetyl aziridine (B145994) ester derivative | 3-(but-3-yn-1-yloxy) derivative | nih.gov |
Functionalization of the Amide Nitrogen and Carbonyl Moieties
The primary amide functionality of this compound presents opportunities for N-alkylation, N-acylation, and reduction of the carbonyl group. These transformations are essential for creating more complex amides and amines.
N-acylation is a common modification. For example, the synthesis of the anticonvulsant drug lacosamide involves the acetylation of the amino group of a precursor. google.com Typically, (R)-2-amino-N-benzyl-3-methoxypropionamide is treated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamido derivative. google.comacs.orggoogle.com This reaction can be performed in the absence of a strong base like pyridine, which offers an advantage on an industrial scale. google.com Other acylating agents can be used to introduce different groups at the nitrogen atom.
N-alkylation, particularly N-benzylation, is another key transformation used in the synthesis of bioactive molecules. This is typically achieved by reacting a precursor like (R)-2-acetamido-3-methoxypropionic acid with benzylamine (B48309), often using a coupling reagent. nih.gov
The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) to yield the corresponding amine. Amides are generally resistant to reduction but react with strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as ether or tetrahydrofuran (B95107) (THF). ucalgary.calibretexts.orgu-tokyo.ac.jp This reaction would convert an N-substituted (R)-2-methoxypropionamide derivative into its corresponding (R)-N-substituted-2-methoxypropan-1-amine. This transformation is distinct from the reduction of aldehydes or ketones, as the carbonyl oxygen is completely removed. ucalgary.calibretexts.org
| Transformation Type | Reagent/Condition | Starting Moiety | Resulting Moiety | Reference |
| N-Acylation | Acetic anhydride or Acetyl chloride | Primary Amine | Acetamide | google.comgoogle.com |
| N-Alkylation (via coupling) | Benzylamine, Coupling Agent | Carboxylic Acid | N-Benzyl Amide | nih.gov |
| Carbonyl Reduction | LiAlH₄, Ether/THF | Amide (R-CONH₂) | Amine (R-CH₂NH₂) | ucalgary.calibretexts.orgu-tokyo.ac.jp |
| Dehydration | P₄O₁₀, Heat | Primary Amide (R-CONH₂) | Nitrile (R-CN) | libretexts.org |
Synthesis of More Complex Chiral Scaffolds and Derivatives from this compound
As a chiral building block, this compound is a valuable starting point for synthesizing more elaborate chiral structures. researchgate.netnih.gov Its stereocenter provides a framework for asymmetric synthesis, allowing for the creation of enantiomerically pure and diastereomerically distinct compounds.
One of the most prominent applications is in the synthesis of functionalized amino acid derivatives for drug discovery. dovepress.com The scaffold of (R)-2-acetamido-3-methoxypropionic acid, derived from the title compound, has been used to create extensive libraries of potential anticonvulsant agents. acs.org By coupling this acid with various substituted benzylamines, researchers have systematically explored the structure-activity relationships. For instance, derivatives with substituents on the terminal aryl ring of the N-benzyl group, such as fluoro, chloro, and trifluoromethoxy groups, have been synthesized and evaluated for their pharmacological activity. acs.orgnih.gov
The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. msu.edu When new stereocenters are created in a molecule that already contains one, the existing center can influence the formation of one diastereomer over another. nih.gov This principle is fundamental in building complex molecules with multiple stereocenters from a simple chiral precursor like this compound.
Furthermore, the core structure can be converted into other versatile chiral intermediates, such as aziridines. researchgate.net Starting from a serine derivative, which is a precursor to this compound, an aziridine can be formed. This strained, three-membered ring can then be opened with various nucleophiles to introduce a wide range of functional groups, leading to diverse and complex chiral products. nih.gov
| Derivative Class | Synthetic Strategy | Example Modification | Purpose/Application | Reference |
| Substituted N-benzyl amides | Coupling of (R)-2-acetamido-3-methoxypropionic acid with various amines | N-(4-fluorobenzyl) or N-(biphenyl-4-yl)methyl | Structure-Activity Relationship (SAR) studies for anticonvulsants | google.comacs.org |
| Chimeric Compounds | Merging structural units from different bioactive molecules | Combining features of lacosamide and safinamide | Creating novel agents with potentially enhanced properties | nih.gov |
| Aziridine Derivatives | Intramolecular cyclization of a 3-hydroxy-2-amino precursor | Ring-opening with nucleophiles like alcohols or alkynes | Access to a wide range of functionalized chiral amines | nih.govresearchgate.net |
| Affinity Probes | Attaching reporter groups to the core scaffold | Introduction of isothiocyanate and alkyne groups | Identifying biological targets of drugs (e.g., for lacosamide) | acs.orgresearchgate.netnih.gov |
Exploration of Novel Reactivity Patterns and Rearrangements
While the standard transformations of amides are well-documented, exploring less common reactions can unlock novel synthetic pathways. The functional groups in this compound make it a candidate for several classical rearrangement reactions, which could lead to entirely new molecular skeletons.
One such potential transformation is the Hofmann rearrangement (also known as Hofmann degradation). This reaction converts a primary amide into a primary amine with one less carbon atom by treatment with bromine and a strong base. libretexts.orgwiley-vch.de If applied to this compound, this would theoretically yield (R)-1-methoxypropan-1,2-diamine after loss of the carbonyl carbon, representing a significant structural modification.
Related rearrangements that start from different precursors but result in similar isocyanate intermediates include the Curtius, Lossen, and Schmidt rearrangements. tmv.ac.in For example, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which could be prepared from the corresponding carboxylic acid derivative of our title compound. tmv.ac.in
The Beckmann rearrangement, which converts an oxime into an amide, is conceptually related and highlights the broader chemical space of nitrogen-containing functional group interconversions. organic-chemistry.orgnumberanalytics.com While this reaction typically forms amides rather than derivatizing them, it is part of the family of reactions involving migration to an electron-deficient nitrogen atom.
These rearrangements represent powerful tools for carbon chain modification and the introduction of new functional groups, expanding the synthetic potential of this compound beyond simple derivatization.
| Rearrangement Reaction | Required Precursor/Reagent | Key Intermediate | Hypothetical Product from a Propionamide Backbone | Reference |
| Hofmann Rearrangement | Primary Amide + Br₂ + NaOH | Nitrene / Isocyanate | Primary Amine (one carbon shorter) | libretexts.orgtmv.ac.in |
| Curtius Rearrangement | Acyl Azide + Heat/Light | Nitrene / Isocyanate | Primary Amine | tmv.ac.in |
| Schmidt Rearrangement | Carboxylic Acid + Hydrazoic Acid (HN₃) | Protonated Azide | Primary Amine | tmv.ac.in |
| Lossen Rearrangement | Hydroxamic Acid Derivative + Base | Isocyanate | Primary Amine | tmv.ac.in |
| Baeyer-Villiger Oxidation | Ketone + Peroxyacid | Criegee Intermediate | Ester | wiley-vch.delibretexts.org |
Application of R + 2 Methoxypropionamide As a Chiral Synthon in Asymmetric Organic Synthesis
Role as a Chiral Building Block for Enantiopure Target Molecules
The primary application of (R)-(+)-2-Methoxypropionamide and its precursors is as a chiral building block for the synthesis of enantiomerically pure target molecules. The inherent chirality of this synthon allows for the construction of complex molecules with a specific stereochemistry, which is crucial for their biological activity.
A prominent example is the synthesis of the anticonvulsant drug Lacosamide (B1674222), which is chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide. jocpr.com In many synthetic routes to Lacosamide, a key intermediate is (R)-2-amino-N-benzyl-3-methoxypropionamide, which is either derived from or is a precursor to this compound. researchgate.netacs.org The synthesis often starts from the naturally occurring chiral pool material, D-serine, to establish the desired (R)-stereocenter. jocpr.com
One common strategy involves the O-methylation of an N-protected D-serine derivative, followed by amidation with benzylamine (B48309), deprotection, and finally acetylation to yield Lacosamide. acs.org The use of this compound or its related intermediates ensures the final product has the correct and therapeutically active (R)-configuration.
The synthesis of another biologically active natural product, Serinolamide A, also utilizes a similar chiral synthon. mdpi.comresearchgate.net Serinolamides are marine natural products with interesting biological properties. mdpi.com The synthesis of (+)-Serinolamide A has been achieved through an organocatalytic approach starting from 3-methoxy propanal, where an L-proline catalyzed α-amination is a key step to introduce the chiral amine functionality. researchgate.net This chiral intermediate is then elaborated to form the final product, showcasing the importance of the α-amino-β-methoxy propionamide (B166681) core in constructing these natural products.
Table 1: Synthesis of (R)-2-amino-N-benzyl-3-methoxypropionamide (a key intermediate for Lacosamide)
| Starting Material | Key Steps | Purity of Intermediate | Reference |
| N-Boc-D-serine | O-methylation, Amidation, Deprotection | Chemical Purity: 98%, Chiral Purity: 94% | acs.org |
| Methyl 2,3-dibromo propionate | Substitution with sodium methoxide, amination with benzylamine, reduction | Good yields and high purity | jocpr.com |
| N-Boc-N,O-isopropylidene-l-serinol | Multi-step synthesis | Overall yield of Lacosamide: 54% | researchgate.net |
Integration into Multi-Step Total Synthesis of Natural Products and Complex Molecules
The integration of this compound into the total synthesis of complex molecules is best exemplified by the various synthetic strategies developed for Lacosamide. jocpr.comresearchgate.netacs.orgacs.org These multi-step sequences highlight the role of this chiral synthon in providing the core stereochemical information for the final product.
In a typical synthesis of Lacosamide, the chiral fragment derived from D-serine is introduced early in the synthetic sequence. acs.org For instance, N-Boc-D-serine can be O-methylated, and the resulting carboxylic acid is then coupled with benzylamine to form the corresponding amide. Subsequent removal of the Boc protecting group furnishes the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide. This intermediate is then acetylated to afford the final product, Lacosamide. acs.org
An alternative approach involves the enzymatic resolution of racemic 2-acetamido-N-benzyl-3-methoxypropionamide. jocpr.com This method produces the desired (R)-enantiomer, Lacosamide, in high enantiomeric purity. Another strategy employs a chemoenzymatic method starting from methyl 2,3-dibromo propionate. jocpr.com
The synthesis of Serinolamide A also demonstrates the integration of a similar chiral synthon in a multi-step process. researchgate.net Key reactions in its synthesis include L-proline catalyzed α-amination, Grubb's metathesis, and acid-amine coupling, all of which are orchestrated around the central chiral core. researchgate.net
Influence of this compound on Diastereoselectivity and Enantioselectivity in Subsequent Chemical Transformations
The stereocenter in this compound can exert a directing influence on the formation of new stereocenters in subsequent chemical reactions, a phenomenon known as asymmetric induction. However, specific studies detailing the extent and nature of this influence for this compound in subsequent diastereoselective or enantioselective transformations are not extensively reported in the reviewed literature.
In principle, the chiral center can influence the facial selectivity of approaching reagents to a prochiral center elsewhere in the molecule. This can occur through steric hindrance, where one face of the molecule is more accessible than the other, or through electronic effects. In the context of synthesizing more complex molecules where additional stereocenters are introduced, the inherent chirality of the this compound backbone would be expected to favor the formation of one diastereomer over another.
For example, if a reaction were to create a new stereocenter adjacent to the existing one, the stereochemical outcome would be dictated by the relative energies of the diastereomeric transition states. Models such as Cram's rule, the Felkin-Anh model, and chelation-controlled models are often used to predict the outcome of such reactions. The methoxy (B1213986) group and the amide functionality in this compound could potentially participate in chelation with a metal catalyst, thereby directing the stereochemical course of a reaction.
While direct experimental data on the diastereodirecting ability of this compound is limited in the searched literature, the successful and highly stereoselective syntheses of molecules like Lacosamide imply that the stereochemical integrity of the initial chiral synthon is maintained throughout the reaction sequence and that subsequent transformations proceed with high fidelity. acs.orgacs.org
Development of this compound-Derived Chiral Ligands or Catalysts
The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis. Chiral molecules like this compound, with their defined stereochemistry, are potential candidates for modification into chiral ligands for metal-catalyzed reactions or as organocatalysts.
However, based on the conducted searches, the use of this compound as a scaffold for the development of chiral ligands or catalysts is not a widely reported area of research. While the synthesis of chiral ligands from various chiral building blocks is a common strategy in catalysis, specific examples originating from this compound are scarce.
One patent mentions (R)-(−)-2-methoxypropionamide as a possible chiral moiety that could be coupled to a porphyrin to create a chiral ligand for asymmetric catalysis. google.com The patent suggests that a variety of optically pure building blocks, including chiral amides, can be used to create a library of chiral porphyrins for applications in enantioselective and diastereoselective cyclopropanation, aziridination, and epoxidation reactions. google.com However, this is presented as a theoretical possibility within a broad class of potential chiral auxiliaries, and no concrete synthesis or application of a this compound-derived porphyrin ligand is detailed.
The lack of extensive research in this area may suggest that other, more readily available or more effective chiral scaffolds are currently preferred for the development of new catalytic systems. Nevertheless, the potential for this compound and its derivatives to be developed into novel chiral ligands or catalysts remains an area open for future exploration.
Advanced Analytical Techniques for Structural and Stereochemical Characterization of R + 2 Methoxypropionamide
Spectroscopic Methods for Molecular Structure Elucidation and Purity Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of (R)-(+)-2-Methoxypropionamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition, connectivity, and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. ucdavis.edu For this compound, both ¹H and ¹³C NMR would be used to confirm the presence and connectivity of all atoms in the molecule.
In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. To determine the enantiomeric purity, a chiral discriminating agent is required. This can be a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, or a chiral derivatizing agent (CDA), which forms a covalent bond to create stable diastereomers. researchgate.netnih.gov These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. For instance, reacting the propionamide (B166681) with a chiral acid like Mosher's acid would yield diastereomeric amides with separable NMR signals. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a hypothetical table based on chemical structure. Actual values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH₃ (methyl) | ~1.3 | Doublet | ~7 |
| CH (methine) | ~3.8 | Quartet | ~7 |
| OCH₃ (methoxy) | ~3.4 | Singlet | N/A |
| NH₂ (amide) | ~6.5-7.5 | Broad Singlet (2H) | N/A |
Advanced Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental composition of a compound. nih.govepa.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the confident determination of the elemental formula (C₄H₉NO₂ for 2-Methoxypropionamide).
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. mdpi.comwikipedia.org The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would involve the cleavage of the amide and ether bonds.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table presents plausible fragmentation patterns based on the compound's structure.)
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 103.06 | [M]⁺, [C₄H₉NO₂]⁺ | - |
| 88.04 | [M - CH₃]⁺ | CH₃ |
| 72.04 | [M - OCH₃]⁺ | OCH₃ |
| 59.04 | [CH₃CH(OCH₃)]⁺ | CONH₂ |
| 44.02 | [CONH₂]⁺ | CH₃CH(OCH₃) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. prezi.comamericanpharmaceuticalreview.com These two techniques are complementary; FTIR measures the absorption of infrared light due to changes in dipole moment, while Raman measures the inelastic scattering of light from molecular vibrations involving a change in polarizability. americanpharmaceuticalreview.com
For this compound, these techniques would confirm the presence of the secondary amide and ether functional groups. The spectra would show characteristic stretching and bending vibrations for the N-H, C=O, C-N, and C-O bonds.
Table 3: Characteristic Vibrational Frequencies for this compound (Note: This table lists expected absorption ranges based on known functional group frequencies.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |
| Amide (N-H) | N-H Stretch | 3370 - 3170 | FTIR (Strong), Raman (Medium) |
| Alkyl (C-H) | C-H Stretch | 2980 - 2850 | FTIR (Medium), Raman (Strong) |
| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | FTIR (Very Strong), Raman (Strong) |
| Amide (N-H) | N-H Bend (Amide II) | 1570 - 1515 | FTIR (Strong), Raman (Weak) |
| Ether (C-O) | C-O Stretch | 1150 - 1085 | FTIR (Strong), Raman (Medium) |
Chromatographic Techniques for Enantiomeric and Chemical Purity Assessment
Chromatographic methods are the gold standard for separating components in a mixture, making them essential for assessing both the enantiomeric and chemical purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. chromatographyonline.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds, including amides. phenomenex.com
Method development involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the (R) and (S) enantiomers. hplc.todaysigmaaldrich.com Once a suitable method is developed, it must be validated according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, linear, and robust for its intended purpose of quantifying the enantiomeric purity. oup.comregistech.com
Table 4: Example Parameters for Chiral HPLC Method Validation (Note: This is an illustrative table of typical validation parameters.)
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Resolution (Rs) > 1.5 between enantiomers | Ensures the method can distinguish the desired enantiomer from its counterpart and other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between analyte concentration and detector response. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | The lowest concentration of the undesired enantiomer that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | The lowest concentration of the undesired enantiomer that can be reliably quantified. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the repeatability and reproducibility of the method. |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) is another powerful technique for separating enantiomers, particularly for volatile compounds. nih.govazom.com this compound may be analyzed directly or after derivatization to increase its volatility and improve chromatographic performance. The separation mechanism is similar to chiral HPLC, relying on a chiral stationary phase to differentially interact with the enantiomers.
Cyclodextrin-based CSPs are commonly used in chiral GC. nih.govchromatographyonline.com These phases have a cage-like structure that allows one enantiomer to fit better than the other, resulting in different retention times. chromatographyonline.com The high efficiency of capillary GC columns can provide excellent resolution of enantiomers. researchgate.net The coupling of chiral GC with a mass spectrometer (GC-MS) provides both separation and structural confirmation simultaneously. azom.com
Table 5: Hypothetical Chiral GC Method Parameters (Note: This table outlines a plausible set of conditions for a chiral GC analysis.)
| Parameter | Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™ 225, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Hydrogen, Constant Flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 5 °C/min to 200 °C |
| Detector Temperature | 250 °C (FID) or MS Transfer Line at 230 °C |
X-ray Crystallography for Absolute Stereochemistry Determination
Information regarding the single-crystal X-ray analysis of this compound is not available in the reviewed scientific literature and crystallographic databases. This technique is a definitive method for determining the absolute configuration of chiral molecules. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice, thereby unambiguously establishing the absolute stereochemistry of the chiral center.
While the theoretical principles of X-ray crystallography are well-established for such determinations, the absence of experimental data for this compound prevents a detailed discussion of its specific crystallographic parameters and the conclusive confirmation of its (R) configuration through this method.
Theoretical and Computational Investigations of R + 2 Methoxypropionamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
The electronic structure of (R)-(+)-2-Methoxypropionamide is characterized by the interplay of the electron-withdrawing amide group and the electron-donating methoxy (B1213986) group. DFT calculations can be employed to compute various molecular properties that describe this electronic landscape. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, can provide a quantitative measure of the molecule's reactivity. nih.govscielo.org.mx These descriptors help in identifying the most probable sites for nucleophilic and electrophilic attack. For this compound, the amide carbonyl carbon is expected to be an electrophilic site, while the amide nitrogen and the methoxy oxygen are potential nucleophilic centers.
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.5 D |
Conformational Analysis and Energy Landscape Mapping
Due to the presence of rotatable single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. researchgate.net The relative energies of these conformers determine their population at a given temperature, which in turn influences the macroscopic properties of the compound.
Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational space of the molecule. nih.govuci.edu Each generated conformation is then subjected to geometry optimization and energy calculation, typically using DFT or other quantum mechanical methods. This process allows for the identification of local and global energy minima on the PES. nih.gov
For this compound, the key dihedral angles to consider are those around the C-C, C-N, and C-O bonds. The rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to distinct cis and trans isomers, with the trans conformation being significantly more stable in most cases. The orientation of the methoxy group relative to the rest of the molecule will also significantly impact the conformational energy.
The results of a conformational analysis are often visualized as a potential energy surface, where the energy is plotted as a function of one or more dihedral angles. researchgate.net This map reveals the energy barriers between different conformers and provides insights into the flexibility of the molecule.
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | -60° | 0.00 |
| B | 180° | 1.5 |
| C | 60° | 2.1 |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with the environment. nih.govmdpi.com In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of molecular flexibility, intermolecular interactions, and the influence of solvent molecules.
For this compound, MD simulations can be used to investigate how individual molecules interact with each other in the condensed phase. This includes the formation of hydrogen bonds between the amide N-H and C=O groups of neighboring molecules. researchgate.net These interactions are crucial in determining the bulk properties of the compound, such as its melting point and boiling point.
Furthermore, MD simulations are particularly valuable for studying the effects of solvents on the conformation and behavior of a solute. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's dynamics. uniroma2.it For a chiral molecule like this compound, the solvent can influence the relative stability of different conformers. researchgate.net
Analysis of MD trajectories can provide quantitative information about intermolecular interactions, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom. The strength of hydrogen bonds can also be analyzed by monitoring their distances and angles over time.
| Solvent | Interaction Energy (kcal/mol) |
|---|---|
| Water | -15.2 |
| Ethanol | -12.5 |
| Chloroform | -8.7 |
Prediction of Spectroscopic Properties and Reaction Pathways using Computational Models
Computational models are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of molecules. For this compound, theoretical calculations can provide predictions of its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. nih.govcas.cz
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. mdpi.com This can aid in the assignment of complex spectra and confirm the structure of the molecule.
Vibrational frequencies and intensities for IR and Raman spectroscopy can also be calculated using quantum chemical methods. nih.govcas.cz The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum, which facilitates the assignment of experimental spectra. For a chiral molecule, computational methods can also predict chiroptical properties such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), which provide information about its absolute configuration. rsc.org
In addition to spectroscopic properties, computational models can be used to investigate reaction pathways. For example, the mechanism of the formation of this compound from its precursors can be studied by calculating the energies of reactants, products, and transition states. rsc.orgrsc.orgnih.gov This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism at a molecular level.
| Carbon Atom | Predicted Chemical Shift | Experimental Chemical Shift |
|---|---|---|
| C=O | 175.8 | 174.2 |
| CH | 55.2 | 54.1 |
| CH₃ (ester) | 52.1 | 51.5 |
| CH₃ (alkyl) | 18.9 | 19.5 |
Industrial Applications and Process Chemistry of R + 2 Methoxypropionamide
Role as a Key Chiral Intermediate in Fine Chemical and Pharmaceutical Manufacturing
(R)-(+)-2-Methoxypropionamide belongs to the family of chiral amides, which are crucial components in a vast array of biologically active molecules and advanced materials. Its structure contains three key features that make it a versatile intermediate: a stereochemically defined center at the second carbon (the (R)-configuration), a reactive amide group, and a methoxy (B1213986) group. This combination allows it to be incorporated into larger molecules to impart specific three-dimensional structures, which are often critical for a molecule's interaction with biological targets like enzymes or receptors.
While direct, large-scale applications of this compound as an immediate precursor to a specific blockbuster drug are not widely documented, its significance lies in its role as a representative chiral building block. Such compounds are fundamental starting points in the synthesis of more complex chiral amines and functionalized amino acid derivatives. evitachem.comnih.gov For instance, the core structure of a methoxy-substituted propionamide (B166681) is central to the anticonvulsant drug Lacosamide (B1674222), which is chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide. acs.orgnih.govresearchgate.net Although Lacosamide is a more complex derivative, its synthesis highlights the industrial importance of the chiral (R)-methoxypropionamide scaffold, underscoring the potential utility of simpler building blocks like this compound in developing new chemical entities. nih.govresearchgate.net
The primary application of molecules like this compound is in organic synthesis, where they serve as starting materials for multi-step sequences. evitachem.com The amide and methoxy groups can be chemically modified through reactions such as reduction, oxidation, or substitution to build molecular complexity, while the chiral center directs the stereochemistry of subsequent transformations. evitachem.com
Table 1: Potential Synthetic Applications of the (R)-2-Methoxypropionamide Scaffold This table is illustrative and based on common transformations of the functional groups present in the molecule.
| Target Compound Class | Synthetic Transformation | Role of the Scaffold |
|---|---|---|
| Chiral Amines | Reduction of the amide group | Provides the chiral (R)-2-methoxypropylamine backbone. |
| Substituted Amides | N-alkylation or N-acylation | Used as a scaffold to add further complexity while retaining the chiral center. |
| Heterocyclic Compounds | Cyclization reactions involving the amide and other introduced functional groups | Acts as a chiral precursor to form rings with defined stereochemistry. |
| Chiral Carboxylic Acids | Hydrolysis of the amide group | Yields (R)-2-methoxypropionic acid, another valuable chiral building block. |
Development of Green Chemistry Principles in its Production Processes
The production of fine chemicals, particularly enantiopure pharmaceuticals, has historically been associated with significant environmental impact, characterized by high waste generation and the use of hazardous materials. nih.gov Consequently, there is a strong drive to apply the principles of Green Chemistry to the synthesis of chiral intermediates like this compound. This involves designing processes that are safer, more efficient, and less polluting.
Key green approaches applicable to chiral amide synthesis include:
Biocatalysis : The use of enzymes offers a powerful alternative to traditional chemical methods for establishing chirality. Instead of synthesizing a racemic mixture of 2-methoxypropionamide and then resolving it (a process that inherently discards up to 50% of the material), enzymes like lipases could be used for a kinetic resolution of a precursor ester. More advanced methods involve using enzymes such as transaminases or amine dehydrogenases in an asymmetric synthesis, which can create the desired (R)-enantiomer directly from a prochiral starting material with high selectivity and under mild, aqueous conditions. nih.govmdpi.comacs.org
Modern Catalytic Methods : Novel chemical catalysts are being developed to improve efficiency and reduce waste. For chiral amide synthesis, this includes new light-driven copper catalysts that can form the C-N bond stereoselectively under mild conditions, avoiding the need for harsh reagents. acs.org
Racemization-Free Coupling Reagents : In multi-step syntheses, preserving the stereochemical integrity of a chiral center is paramount. Modern coupling reagents have been developed that facilitate amide bond formation without causing racemization (the loss of enantiomeric purity), which is a common problem with older methods. rsc.org
Use of Greener Solvents : Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents where possible. nih.gov
Table 2: Comparison of Hypothetical Synthetic Routes to this compound This table contrasts a traditional approach with a modern, green chemistry-focused approach.
| Green Chemistry Principle | Traditional Route (e.g., Racemic Synthesis + Resolution) | Green Biocatalytic Route (Asymmetric Synthesis) |
|---|---|---|
| Atom Economy | Low; up to 50% of the racemic intermediate is discarded. | High; the target enantiomer is formed directly. |
| Catalysis | Often uses stoichiometric reagents. | Uses a small amount of a recyclable enzyme (biocatalyst). nih.gov |
| Solvent Use | Typically involves organic solvents (e.g., chlorinated hydrocarbons). | Often performed in water under mild pH and temperature. acs.org |
| Energy Efficiency | May require multiple heating/cooling cycles for reaction and purification. | Reactions often run at or near ambient temperature. |
| Waste Generation | High; includes the unwanted enantiomer and resolving agents. | Low; minimal byproducts are formed. |
| Process Safety | May involve flammable solvents and corrosive reagents. | Generally safer, using aqueous media and avoiding harsh chemicals. |
Economic and Environmental Impact Assessment of Large-Scale Synthesis of this compound
The commercial viability and sustainability of a chiral intermediate are determined by a careful assessment of its production economics and environmental footprint. While a specific, detailed assessment for this compound is not publicly available, analysis of similar chiral amine and amide production processes reveals key drivers and concerns. mdpi.comacs.org
Economic Impact
The manufacturing cost of a chiral intermediate is highly sensitive to several factors. For high-value products like active pharmaceutical ingredients (APIs), manufacturing costs can be significant but are justified by the final product's value. acs.org
Key economic drivers include:
Cost of Raw Materials : The price of starting materials is a primary contributor. For biocatalytic routes, the cost of the enzyme and any necessary cofactors can be substantial. mdpi.comresearchgate.net However, the ability to immobilize and reuse enzymes for multiple batches can dramatically reduce this cost over time. nih.gov
Production Scale : Economies of scale play a crucial role. As production volume increases from laboratory to industrial scale (e.g., 1 to 1000 tons/year for a typical API), the cost per kilogram generally decreases. acs.org
Capital and Energy Costs : The cost of reactors, purification equipment, and the energy required to run the process contribute significantly to the final product cost. researchgate.net
Environmental Impact
The environmental impact of chemical manufacturing is often quantified using metrics like the E-Factor (Environmental Factor), which measures the mass of waste produced per unit mass of product. The pharmaceutical industry has historically had very high E-Factors, often between 25 and 100, due to complex syntheses and stringent purity requirements. nih.gov
The major sources of environmental impact in a synthesis for a chiral amide would be:
Solvent Waste : Solvents often constitute the largest portion of waste by mass. The use of halogenated solvents is particularly problematic. Recovery and recycling are critical but are energy-intensive and never 100% efficient.
Aqueous Waste : Processes involving multiple extractions and washes generate large volumes of wastewater that may contain organic byproducts and salts, requiring treatment before discharge. environmentclearance.nic.in
Solid Waste : This includes spent catalysts, filtration aids, and residues from distillation. Some of this waste may be classified as hazardous and require incineration. environmentclearance.nic.in
Regulatory Compliance : Manufacturers must adhere to strict environmental regulations, such as those governing air and water emissions. environmentclearance.nic.ineuropa.eu The cost of compliance, including monitoring and reporting, is a significant operational expense. environmentclearance.nic.in
Table 3: Simplified Material Balance for a Hypothetical Batch Synthesis This table illustrates a hypothetical comparison of waste generation between two process types for producing 100 kg of product.
| Material Category | Traditional Chemical Synthesis (kg) | Green Biocatalytic Synthesis (kg) |
|---|---|---|
| Product | 100 | 100 |
| Raw Materials (Input) | 500 | 200 |
| Solvents (Input) | 2000 | 500 (mostly water) |
| Total Waste (Output) | 2400 | 600 |
| -- Organic/Solid Waste | 400 | 100 |
| -- Aqueous Waste | 2000 | 500 |
| Calculated E-Factor | 24.0 | 6.0 |
Future Research Directions and Emerging Opportunities for R + 2 Methoxypropionamide
Innovation in Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to enantiomerically pure compounds is a cornerstone of modern organic chemistry. nih.gov For (R)-(+)-2-Methoxypropionamide, future research will likely focus on overcoming the limitations of traditional methods, which can suffer from drawbacks such as the use of hazardous reagents or the need for expensive chiral resolving agents. google.com
A significant area of innovation lies in chemoenzymatic synthesis. acs.orgoup.com This approach combines the selectivity of enzymes with the practicality of chemical reactions. Researchers are exploring the use of enzymes, such as lipases, for the kinetic resolution of racemic mixtures. google.com For instance, a racemic precursor to this compound could be selectively hydrolyzed or acetylated by an enzyme, allowing for the separation of the desired (R)-enantiomer. google.com The development of continuous-flow systems, where enzymes are immobilized, represents a major step forward, potentially enhancing process efficiency and stability, leading to higher space-time yields compared to traditional batch systems. acs.org
Another promising avenue is the refinement of asymmetric catalytic methods. frontiersin.orgnih.gov This includes the development of novel chiral catalysts, such as chiral phosphoric acids or N-heterocyclic carbenes, to guide the synthesis towards the desired (R)-enantiomer with high selectivity. frontiersin.orgacs.org These catalysts can enable reactions like asymmetric hydrogenation of prochiral precursors, a powerful method for creating chiral amines and their derivatives. nih.govacs.org Research into supported chiral catalysts, for example, using polymers as a scaffold for chiral lithium amides, could also simplify product purification and catalyst recycling, making the process more economical and sustainable. cdnsciencepub.comoup.com
Key strategies for future synthetic innovations are summarized in the table below:
| Synthetic Strategy | Focus Area | Potential Advantages |
| Chemoenzymatic Synthesis | Development of novel enzyme-catalyzed resolutions (e.g., using lipases). google.com | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.orgoup.com |
| Continuous-Flow Processes | Immobilization of enzymes for use in continuous reactors. acs.org | Increased efficiency, enhanced stability, higher space-time yield. acs.org |
| Asymmetric Catalysis | Design of new chiral catalysts (e.g., chiral phosphoric acids, N-heterocyclic carbenes). frontiersin.orgacs.org | High stereocontrol, catalytic efficiency, potential for atom economy. nih.gov |
| Supported Catalysts | Anchoring chiral catalysts to polymer supports. cdnsciencepub.comoup.com | Simplified purification, catalyst reusability, cost-effectiveness. oup.com |
Expansion into Novel Areas of Asymmetric Catalysis and Materials Science
The inherent chirality of this compound makes it a valuable building block for more complex functional molecules, with significant potential in asymmetric catalysis and materials science. numberanalytics.com
In asymmetric catalysis , chiral amides like this compound can serve as crucial components of chiral ligands or auxiliaries. numberanalytics.com These ligands coordinate with metal centers to create catalysts that can induce stereoselectivity in a wide range of chemical transformations. frontiersin.org Future research could involve incorporating the (R)-(+)-2-methoxypropyl group into phosphine, N-heterocyclic carbene, or other ligand scaffolds to influence the stereochemical outcome of reactions. acs.org The amide functionality itself can participate in directing reactions through hydrogen bonding, enhancing the catalyst's stereocontrol. numberanalytics.com
In materials science , the focus is on creating materials with unique, predictable properties. numberanalytics.com Chiral amides are being investigated for the synthesis of advanced polymers and supramolecular structures. numberanalytics.comoup.com For example, incorporating this compound or similar chiral units into a polymer backbone can induce the formation of a helical structure. oup.com Such helical polymers are of great interest for their potential applications as chiral stationary phases in chromatography, for enantioselective separation, or as materials with specific optical properties like circularly polarized luminescence. oup.com The amide group's ability to form strong hydrogen bonds contributes to the thermal stability and crystallinity of polymers like polyamides. numberanalytics.com
Emerging opportunities in these fields include:
| Field | Application of this compound | Potential Outcome |
| Asymmetric Catalysis | As a component of novel chiral ligands for metal-catalyzed reactions. numberanalytics.com | Highly selective synthesis of valuable chiral molecules like pharmaceuticals and agrochemicals. nih.gov |
| Materials Science | As a monomer or chiral pendant in the synthesis of helical polymers. oup.com | Development of advanced materials for chiral separations, sensors, and optical devices. oup.comresearchgate.net |
| Polymer Chemistry | Incorporation into polyamides to enhance specific properties. numberanalytics.com | Creation of high-performance materials with high thermal stability and crystallinity. numberanalytics.com |
Exploration in Advanced Chemical Systems and Interdisciplinary Research
The unique structural features of this compound open doors for its use in sophisticated chemical systems and at the interface of different scientific disciplines.
One key area is supramolecular chemistry , which studies complex assemblies of molecules held together by non-covalent bonds. Chiral amides can direct the self-assembly of large, intricate structures. bohrium.comosti.gov For instance, ligands containing a chiral amide group have been shown to control the helical configuration of large, cage-like supramolecular clusters. bohrium.comosti.gov These enantiopure assemblies can act as "molecular flasks," creating a chiral microenvironment that can catalyze reactions on neutral guest molecules with high selectivity, mimicking the function of enzymes. bohrium.comosti.gov Future work could explore the use of this compound as a chiral directing group in the creation of new supramolecular hosts for enantioselective catalysis or molecular recognition. mpg.de
In the interdisciplinary field of chemical biology , derivatives of this compound could be used as probes to study biological systems. Its framework is related to functionalized amino acids that have shown biological activity. aesnet.org By attaching reporter groups, such as fluorescent tags or affinity baits, to a molecule based on the this compound scaffold, researchers can create tools to identify and study the proteins with which it interacts. acs.orgacs.org This strategy is crucial for understanding the molecular mechanisms of biologically active compounds and for the discovery of new drug targets. researchgate.netnih.gov
Future interdisciplinary research directions could include:
Supramolecular Catalysis: Designing self-assembling systems where this compound units induce chirality, leading to novel catalysts for complex organic transformations. bohrium.commdpi.com
Biomimetic Chemistry: Creating synthetic assemblies that mimic the structure and function of natural enzymes, using the chiral amide to control the architecture and catalytic activity. bohrium.com
Chemical Biology Probes: Synthesizing analogues of this compound equipped with chemical reporters to investigate interactions within the proteome and elucidate biological pathways. acs.orgacs.orgnih.gov
As research progresses, the versatility of this compound will likely lead to its integration into even more complex and innovative chemical applications, bridging the gap between fundamental synthesis and functional molecular systems.
Q & A
Q. What are the standard synthetic routes for (R)-(+)-2-Methoxypropionamide, and how can enantiomeric excess (ee) be optimized?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For enantiomeric optimization, use chiral catalysts (e.g., Evans’ oxazaborolidines) to enhance stereoselectivity. Monitor ee via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) . Ensure reaction conditions (temperature, solvent polarity) are controlled to minimize racemization. Purification via recrystallization or chromatography should be validated using NMR (¹H/¹³C) and polarimetry .
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?
- Methodological Answer : Combine chiral HPLC (retention time comparison with racemic standards) and circular dichroism (CD) to confirm absolute configuration. Nuclear Overhauser Effect (NOE) in NMR can resolve spatial proximity of methoxy and amide groups. Cross-validate with X-ray crystallography if single crystals are obtainable . For quantification, use integration of diastereomeric peaks in ¹H NMR with a chiral shift reagent (e.g., Eu(hfc)₃) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the conformational stability of this compound?
- Methodological Answer : Reconcile contradictions by:
- Re-running DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvation models (e.g., PCM for polar solvents).
- Validating torsional angles via 2D NOESY NMR to assess intramolecular hydrogen bonding .
- Comparing experimental IR spectra with computed vibrational modes to identify misassigned conformers .
Document all parameters (basis sets, convergence criteria) to ensure reproducibility .
Q. What experimental strategies are recommended for investigating the metabolic pathways of this compound in in vitro models while ensuring reproducibility?
- Methodological Answer :
- Use hepatocyte or microsome assays with LC-MS/MS to track metabolites. Include negative controls (e.g., heat-inactivated enzymes) and triplicate runs .
- Apply the FINER framework to design hypotheses: Ensure feasibility by scaling enzyme concentrations and relevance by selecting human-derived models .
- Address intersample variability via ANOVA with post-hoc Tukey tests; report p-values <0.05 as significant .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Re-examine sample purity (HPLC >99%) and crystallization conditions (solvent, temperature) .
- For NMR discrepancies, verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- Use Cambridge Structural Database (CSD) entries to compare bond lengths/angles with X-ray data .
- Document all experimental variables to align with FAIR data principles .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer :
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Assess outliers via Grubbs’ test; exclude only if technical errors (e.g., pipetting) are confirmed .
- For multi-experiment studies, apply mixed-effects models to account for batch variability .
Experimental Design and Validation
Q. What criteria should guide the selection of in vivo models for studying the pharmacokinetics of this compound?
- Methodological Answer :
- Use PICO framework: Population (rodent vs. non-rodent), Intervention (oral vs. IV dosing), Comparison (vehicle control), Outcome (AUC, Cₘₐₓ) .
- Justify species selection based on metabolic homology (e.g., CYP450 isoforms) to humans .
- Include power analysis to determine sample size; aim for ≥80% statistical power .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
